molecular formula C12H18N2O8Pt B12335222 Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+)

Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+)

Cat. No.: B12335222
M. Wt: 513.36 g/mol
InChI Key: GCXVVYRKEBGWGG-UHFFFAOYSA-L
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Description

Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) is a complex compound that combines azanide, cyclobutane-1,1-dicarboxylate, cyclobutane-1,1-dicarboxylic acid, and platinum in its +4 oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclobutane-1,1-dicarboxylic acid typically involves the reaction of cyclobutene with carbon dioxide under high pressure and temperature conditions. This reaction yields cyclobutane-1,1-dicarboxylic acid as a crystalline solid . The preparation of azanide;cyclobutane-1,1-dicarboxylate;platinum(4+) involves the coordination of platinum with cyclobutane-1,1-dicarboxylate and azanide ligands under controlled conditions, often requiring the use of specific solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of cyclobutane-1,1-dicarboxylic acid involves large-scale synthesis using high-pressure reactors and continuous flow systems to ensure efficient production. The coordination of platinum with cyclobutane-1,1-dicarboxylate and azanide is typically carried out in specialized facilities equipped with the necessary safety and handling protocols for platinum compounds .

Chemical Reactions Analysis

Types of Reactions

Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state complexes. Substitution reactions result in the formation of new platinum-ligand complexes .

Scientific Research Applications

Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) has several scientific research applications:

Mechanism of Action

The mechanism of action of azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) involves its interaction with cellular components, particularly DNA. The platinum center can form cross-links with DNA, disrupting the replication and transcription processes, leading to cell death. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+) is unique due to its specific ligand combination, which may offer distinct advantages in terms of stability, reactivity, and biological activity compared to other platinum-based compounds .

Properties

Molecular Formula

C12H18N2O8Pt

Molecular Weight

513.36 g/mol

IUPAC Name

azanide;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(4+)

InChI

InChI=1S/2C6H8O4.2H2N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H2;/q;;2*-1;+4/p-2

InChI Key

GCXVVYRKEBGWGG-UHFFFAOYSA-L

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)[O-])C(=O)[O-].[NH2-].[NH2-].[Pt+4]

Origin of Product

United States

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